

Application Notes and Protocols for In Vivo Mouse Studies with PF-06761281

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Compound of Interest					
Compound Name:	PF-06761281				
Cat. No.:	B15590823	Get Quote			

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Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and plays a crucial role in importing extracellular citrate into cells. By inhibiting NaCT, **PF-06761281** modulates intracellular citrate levels, thereby impacting key metabolic pathways such as fatty acid synthesis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.[1][2][3] Preclinical studies in mouse models of diet-induced obesity (DIO) have demonstrated the potential of NaCT inhibition to improve metabolic parameters.[2] These application notes provide detailed protocols for the dosage and administration of **PF-06761281** in in vivo mouse studies, along with relevant quantitative data and pathway information.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo data for **PF-06761281** and a related, structurally similar NaCT inhibitor, ETG-5773.

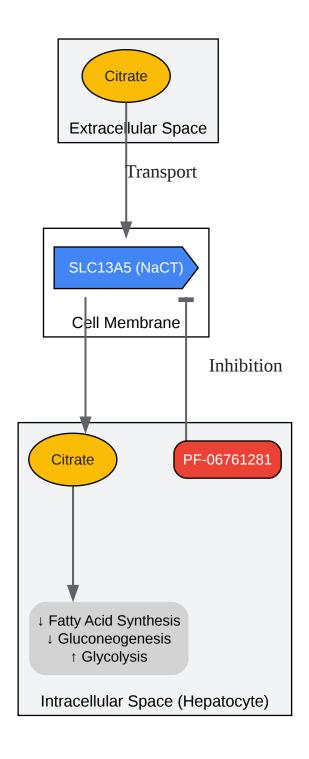


Parameter	Value	Species/Model	Compound	Reference
In Vitro IC50				
HEK-NaCT cells	0.51 μΜ	Human	PF-06761281	[4][5]
Mouse Hepatocytes	0.21 μΜ	Mouse	PF-06761281	[4]
In Vivo Efficacy				
Dosage	15 mg/kg, BID	Diet-Induced Obese (DIO) Mice	ETG-5773	[2]
Reduction in Fasting Blood Glucose	Significant	DIO Mice	ETG-5773	[2]
Reduction in Liver Triglycerides	Significant	DIO Mice	ETG-5773	[2]
Reduction in Body Weight	Significant	DIO Mice	ETG-5773	[2]
Improvement in Glucose Tolerance	Yes	DIO Mice	ETG-5773	[2]

Signaling Pathway

The primary mechanism of action of **PF-06761281** is the inhibition of the SLC13A5 transporter. This transporter facilitates the entry of citrate from the bloodstream into hepatocytes. Intracellular citrate is a key metabolic substrate and allosteric regulator. By blocking this transport, **PF-06761281** lowers intracellular citrate concentrations, leading to downstream effects on major metabolic pathways.





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Caption: Signaling pathway of PF-06761281 action.

Experimental Protocols Preparation of PF-06761281 for Oral Administration



This protocol is based on methodologies for similar small molecule inhibitors administered to mice.[2]

Materials:

- PF-06761281 powder
- Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
- · Sterile water
- Magnetic stirrer and stir bar
- Weighing scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Calculate the required amount of PF-06761281 based on the desired dose (e.g., 15 mg/kg)
 and the number and weight of the mice.
- Prepare the vehicle solution (0.5% methylcellulose in sterile water).
- Weigh the calculated amount of **PF-06761281** powder.
- Gradually add the PF-06761281 powder to the vehicle while continuously stirring with a
 magnetic stirrer.
- Continue stirring until a homogenous suspension is achieved. The solution should be prepared fresh daily.

Oral Gavage Administration in Mice

This protocol provides a standard procedure for oral gavage in mice.[6][7]

Materials:

Prepared PF-06761281 suspension



- Mouse gavage needles (18-20 gauge, with a rounded tip)
- Syringes (1 ml)
- Animal scale

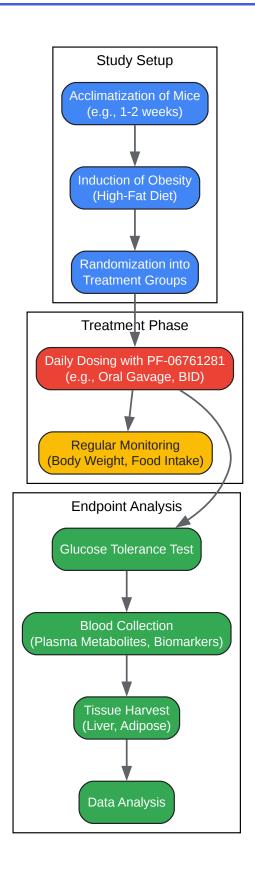
Procedure:

- Weigh each mouse to determine the precise volume of the dosing suspension to be administered. The recommended maximum oral gavage volume for a mouse is 10 ml/kg.[7]
- Gently restrain the mouse, ensuring that its head and body are in a straight line to facilitate the passage of the gavage needle.
- Measure the correct insertion length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
- Attach the gavage needle to the syringe containing the calculated dose of PF-06761281 suspension.
- Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the
 mouth and down the esophagus until the pre-marked length is reached. Do not force the
 needle.
- Slowly administer the suspension.
- Gently remove the gavage needle.
- Monitor the mouse for a few minutes after administration to ensure there are no signs of distress.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo mouse study evaluating **PF-06761281**.





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Caption: Experimental workflow for in vivo mouse studies.



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